molecular formula C16H25N3O2 B7535484 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide

2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide

Cat. No. B7535484
M. Wt: 291.39 g/mol
InChI Key: YZZQRZGKYFGFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide, also known as CX-516, is a drug that belongs to the class of Ampakines. Ampakines are a group of drugs that enhance the activity of AMPA receptors in the brain. CX-516 is a selective AMPA receptor positive allosteric modulator that has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide works by enhancing the activity of AMPA receptors in the brain. AMPA receptors are a type of ionotropic glutamate receptor that is involved in the transmission of signals between neurons. By increasing the activity of AMPA receptors, 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide enhances synaptic plasticity, which is the ability of neurons to change their connectivity in response to experience. This leads to improved cognitive function and memory.
Biochemical and Physiological Effects
2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and glutamate in the brain. It has also been shown to increase the density of AMPA receptors in the brain. These effects contribute to the cognitive-enhancing and memory-enhancing properties of 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide.

Advantages and Limitations for Lab Experiments

2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide has several advantages for lab experiments. It is a well-established drug that has been extensively studied, and its effects on cognitive function and memory are well-documented. It is also relatively easy to synthesize in large quantities, which makes it an attractive option for researchers who need to use large amounts of the drug in their experiments.
One limitation of 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide is that it is not very selective for AMPA receptors. It also enhances the activity of kainate receptors, which can lead to excitotoxicity and neurotoxicity. This limits its potential therapeutic applications and makes it less attractive for use in humans.

Future Directions

There are several future directions for the study of 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide. One area of research is the development of more selective AMPA receptor positive allosteric modulators that do not have the same potential for excitotoxicity and neurotoxicity as 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide. Another area of research is the development of drugs that target other ionotropic glutamate receptors, such as NMDA receptors, which are also involved in the transmission of signals between neurons. Finally, there is a need for more research on the long-term effects of 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide on cognitive function and memory, as well as its potential therapeutic applications in various neurological disorders.
Conclusion
In conclusion, 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide is a drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. It works by enhancing the activity of AMPA receptors in the brain, which leads to improved cognitive function and memory. While it has several advantages for lab experiments, such as its ease of synthesis and well-established effects, it also has limitations, such as its lack of selectivity for AMPA receptors and potential for excitotoxicity and neurotoxicity. Future research on 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide and other drugs that target ionotropic glutamate receptors has the potential to lead to new treatments for neurological disorders and improved cognitive function and memory.

Synthesis Methods

The synthesis of 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide involves the reaction of 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxylic acid with chloroformic acid tert-butyl ester in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method is well-established and has been used to produce 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide in large quantities for research purposes.

Scientific Research Applications

2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function, enhance memory, and increase attention span in animal models. 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-11-12(2)21-15(17-11)18-16(20)19-10-6-9-14(19)13-7-4-3-5-8-13/h13-14H,3-10H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZQRZGKYFGFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)NC(=O)N2CCCC2C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide

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